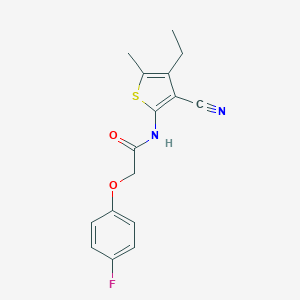
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of functional groups such as cyano, ethyl, methyl, and fluorophenoxy makes this compound a potential candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(4-fluorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Introduction of substituents: The cyano, ethyl, and methyl groups can be introduced via substitution reactions using appropriate reagents.
Attachment of the acetamide group: The final step involves the reaction of the substituted thiophene with 4-fluorophenoxyacetic acid under amide formation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiophenes with new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Application in the production of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(4-fluorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(4-chlorophenoxy)acetamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(4-bromophenoxy)acetamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(4-methylphenoxy)acetamide
Uniqueness
The uniqueness of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(4-fluorophenoxy)acetamide lies in the presence of the fluorophenoxy group, which can impart distinct electronic and steric properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C16H15FN2O2S |
|---|---|
Molecular Weight |
318.4g/mol |
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C16H15FN2O2S/c1-3-13-10(2)22-16(14(13)8-18)19-15(20)9-21-12-6-4-11(17)5-7-12/h4-7H,3,9H2,1-2H3,(H,19,20) |
InChI Key |
XUNYADLVSVFFFM-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C#N)NC(=O)COC2=CC=C(C=C2)F)C |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)COC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















